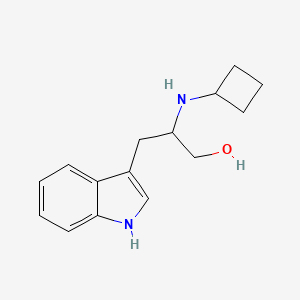
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide, also known as NM-3, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is its potential therapeutic applications. It has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound is a small molecule that can easily penetrate the cell membrane, making it an attractive target for drug development. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide. One of the main areas of research is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, research could focus on the use of this compound in the treatment of other diseases such as inflammation and neurological disorders. Future studies could also investigate the mechanism of action of this compound in more detail to better understand its therapeutic potential. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide involves the reaction of 3-hydroxypyridin-4-ylamine with 2-methoxyethylcyclopentanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation and neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-9-7-14(5-2-3-6-14)13(18)16-11-4-8-15-10-12(11)17/h4,8,10,17H,2-3,5-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIQGIQEVKESKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCC1)C(=O)NC2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)

![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)
![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)

